molecular formula C6H7NO3 B13492345 4-Acetamidobut-2-ynoic acid CAS No. 1935469-19-4

4-Acetamidobut-2-ynoic acid

Cat. No.: B13492345
CAS No.: 1935469-19-4
M. Wt: 141.12 g/mol
InChI Key: HTQCEXSKHYEJKU-UHFFFAOYSA-N
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Description

4-Acetamidobut-2-ynoic acid is an organic compound with the molecular formula C6H7NO3 It is characterized by the presence of an acetamido group attached to a butynoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidobut-2-ynoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acetamide and butynoic acid derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques and quality control measures is essential to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidobut-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Acetamidobut-2-ynoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetamidobut-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: The compound may interact with cellular receptors, modulating their activity.

    Signal Transduction: It can influence signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobut-2-enoic acid: A structurally similar compound with a double bond instead of a triple bond.

    4-Acetamidobutanoic acid: Another related compound with a saturated carbon chain.

Uniqueness

4-Acetamidobut-2-ynoic acid is unique due to its triple bond, which imparts distinct chemical reactivity and properties compared to its analogs. This structural feature makes it valuable for specific applications where such reactivity is desired.

Properties

CAS No.

1935469-19-4

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

4-acetamidobut-2-ynoic acid

InChI

InChI=1S/C6H7NO3/c1-5(8)7-4-2-3-6(9)10/h4H2,1H3,(H,7,8)(H,9,10)

InChI Key

HTQCEXSKHYEJKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC#CC(=O)O

Origin of Product

United States

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